达巴万星

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dalbavancin is a long-acting antimicrobial agent with excellent in vitro activity against Gram-positive pathogens, including staphylococcal biofilms . It is used to treat acute bacterial skin and skin structure infections (ABSSSI) and belongs to the group of medicines known as antibiotics . Dalbavancin works by killing bacteria or preventing their growth .

Synthesis Analysis

Dalbavancin is a semi-synthetic compound prepared from Actinoplanes through fermenting, extracting, and purifying to obtain an A40926 precursor. Then dalbavancin is obtained by esterification, amidation, hydrolysis, and refining .

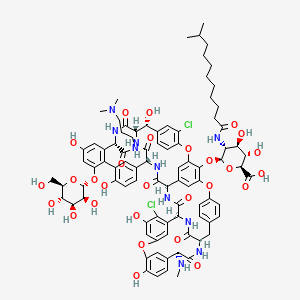

Molecular Structure Analysis

Dalbavancin is a synthetic lipoglycopeptide that demonstrates potent in vitro activity against the vast majority of Gram-positive pathogens . The dalbavancin structure reveals an antibiotic molecule that has closed around its binding partner . It also suggests mechanisms by which the drug can enhance its half-life by binding to serum proteins, and be targeted to bacterial membranes .

Chemical Reactions Analysis

Heat stress studies have been conducted in support of developing a heat-stable liquid solution of dalbavancin . The degradation products that form in heat-stressed buffered dalbavancin solutions have been identified . Liquid chromatography-mass spectrometry/mass spectrometry (LC–MS/MS) was used to identify the degradation products of dalbavancin in acetate- and phosphate-buffered solutions under thermal stress at 70 °C .

Physical And Chemical Properties Analysis

Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Despite being highly protein bound, it has a steady-state volume of distribution >10 L and distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid, but not cerebrospinal fluid .

科学研究应用

骨骼和关节感染的治疗

达巴万星已被用于治疗骨骼和关节感染(BJI),包括骨髓炎、化脓性关节炎、脊柱间盘炎和假体关节感染 {svg_1}. 它对大多数革兰氏阳性菌显示出高度的杀菌活性,良好的安全性,以及高组织穿透力 {svg_2}. 临床研究表明,与传统疗法相比,达巴万星在BJI治疗方面并不逊色 {svg_3}.

急性细菌性皮肤和皮肤结构感染的治疗

达巴万星被批准用于治疗成人和儿童的急性细菌性皮肤和皮肤结构感染 {svg_4} {svg_5}. 它由于其独特的药代动力学特征(延长半衰期)在这些应用中显示出有效性 {svg_6}.

骨关节感染的治疗

骨关节(OA)感染是难以治疗的感染。 达巴万星已被用于非标签治疗骨髓炎、脊柱间盘炎和化脓性关节炎 {svg_7}. 一项文献系统评价显示,大多数患者用达巴万星成功治愈 {svg_8}.

金黄色葡萄球菌引起的感染的治疗

金黄色葡萄球菌是在用达巴万星治疗的感染中分离出的常见病原体 {svg_9}. 达巴万星对这种病原体显示出有效活性,使其成为治疗此类感染的宝贵替代方案 {svg_10}.

先前治疗失败患者的感染治疗

达巴万星已被用于先前治疗失败的病例 {svg_11}. 它的长效性质和对关键病原体的有效性使其成为这些病例中很有希望的替代方案 {svg_12}.

糖尿病患者感染的治疗

达巴万星已被用于治疗糖尿病患者的感染 {svg_13}. 鉴于接受达巴万星治疗的患者人群中糖尿病的患病率很高,这代表了该药物的重大应用 {svg_14}.

作用机制

Target of Action

Dalbavancin, also known as “dalbavancin B0”, is a second-generation lipoglycopeptide antibiotic . It primarily targets Gram-positive bacteria, including Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), S. pyogenes, S. agalactiae, S. dysgalactiae, the S. anginosus group, and Enterococcus faecalis (vancomycin susceptible strains) .

Mode of Action

Dalbavancin exerts its bactericidal effect by disrupting cell wall biosynthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction with its targets leads to the inhibition of cell wall synthesis, which is crucial for bacterial growth and survival .

Biochemical Pathways

Dalbavancin is a synthetic lipoglycopeptide derived from a complex of glycopeptide antibiotics, referred to as A-40926, produced by a strain of Actinomadura . The biosynthesis of these chemically complex molecules has been elucidated, with several gene clusters characterized . The development of a gene-transfer system for Nonomuraea sp. has allowed the manipulation of the A40926 pathway .

Pharmacokinetics

Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Dalbavancin elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .

Result of Action

The bactericidal action of dalbavancin results primarily from the inhibition of cell-wall biosynthesis . This leads to the death of the bacteria, effectively treating the infection. Dalbavancin demonstrates improved antibacterial potency against Gram-positive organisms compared to other glycopeptides .

Action Environment

To reduce the development of drug-resistant bacteria and maintain the effectiveness of dalbavancin and other antibacterial drugs, dalbavancin should be used only to treat infections that are proven or strongly suspected to be caused by susceptible bacteria .

安全和危害

未来方向

生化分析

Biochemical Properties

Dalbavancin exerts its antimicrobial activity through two distinct modes of action: inhibition of cell wall synthesis and an anchoring mechanism . It interacts with the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction disrupts cell wall biosynthesis, which is essential for the survival of Gram-positive bacteria .

Cellular Effects

Dalbavancin demonstrates improved antibacterial potency against Gram-positive organisms . It has a long half-life of approximately one week, which is longer in tissues (e.g., skin, bone) than plasma . These factors have facilitated the development of single-dose or once-weekly dosing regimens to treat acute bacterial skin and skin structure infections (ABSSSI) .

Molecular Mechanism

The bactericidal action of Dalbavancin results primarily from the inhibition of cell-wall biosynthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This disrupts the transglycosylation and transpeptidation reactions essential in cell wall biosynthesis .

Temporal Effects in Laboratory Settings

Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Despite being highly protein bound, it has a steady-state volume of distribution >10 L and distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid . It has been observed that each injection should be administered every 42–48 days to maintain the minimum concentration .

Dosage Effects in Animal Models

In both mouse and rhesus macaque models, viral replication and histopathological injuries caused by SARS-CoV-2 infection are significantly inhibited by Dalbavancin administration . Pharmacokinetic and clinical studies suggest that higher Dalbavancin doses provide similar or improved bactericidal killing and reduce the number of subsequent doses required to treat most infections .

Metabolic Pathways

Dalbavancin is not a substrate, inhibitor, or inducer of CYP450 isoenzymes . Subsequently, metabolites have not been observed in significant amounts in human plasma . The metabolites hydroxy-dalbavancin and mannosyl aglycone have been detected in urine .

Transport and Distribution

Dalbavancin distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid, but not cerebrospinal fluid . It exhibits a steady-state volume of distribution >10 L . Dalbavancin elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .

Subcellular Localization

Dalbavancin acts by interfering with bacterial cell wall synthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction disrupts cell wall biosynthesis, which is essential for the survival of Gram-positive bacteria .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dalbavancin involves the coupling of two glycopeptide antibiotic precursors, which are obtained through chemical synthesis or fermentation.", "Starting Materials": [ "L-tyrosine", "L-serine", "L-aspartic acid", "L-threonine", "L-phenylalanine", "L-ornithine", "L-alanine", "L-valine", "L-leucine", "L-isoleucine", "L-proline", "L-cysteine", "N-acetylglucosamine", "N-acetylmuramic acid", "D-glucuronic acid", "D-glucosamine", "D-alanine", "D-lactate", "D-glutamate", "D-serine", "D-aspartate", "D-ornithine", "D-valine", "D-leucine", "D-isoleucine", "D-proline", "D-cysteine", "D-phenylglycine", "D-hydroxyphenylglycine", "D-tyrosine", "D-tryptophan", "D-phenylalanine", "D-lysine", "D-arginine" ], "Reaction": [ "1. Synthesis of the first glycopeptide precursor involves the condensation of L-tyrosine, L-serine, L-aspartic acid, L-threonine, L-phenylalanine, L-ornithine, L-alanine, L-valine, L-leucine, L-isoleucine, and L-proline with N-acetylglucosamine and N-acetylmuramic acid using enzymes and chemical reagents.", "2. Synthesis of the second glycopeptide precursor involves the condensation of D-glucuronic acid, D-glucosamine, D-alanine, D-lactate, D-glutamate, D-serine, D-aspartate, D-ornithine, D-valine, D-leucine, D-isoleucine, D-proline, D-cysteine, D-phenylglycine, D-hydroxyphenylglycine, D-tyrosine, D-tryptophan, D-phenylalanine, D-lysine, and D-arginine with N-acetylglucosamine and N-acetylmuramic acid using enzymes and chemical reagents.", "3. The two glycopeptide precursors are coupled together using chemical reagents and enzymes to form Dalbavancin." ] } | |

| 171500-79-1 | |

分子式 |

C88H100Cl2N10O28 |

分子量 |

1816.7 g/mol |

IUPAC 名称 |

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid |

InChI |

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64+,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 |

InChI 键 |

KGPGQDLTDHGEGT-FOPUKGCJSA-N |

手性 SMILES |

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |

SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |

规范 SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |

外观 |

Off-white solid powder |

纯度 |

>90% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

A-A 1; BI397; BI-397; BI 397; VER 001; VER-001; VER001; MDL63397; MDL-63397; MDL 63397; Dalbavancin. Dalbavancin B0; trade name: Dalvance in the US and Xydalba in Europe. |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)

![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)